2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-15(10-23-11-20-14-4-2-1-3-13(14)18(23)25)19-9-16-21-17(22-26-16)12-5-7-27-8-6-12/h1-4,11-12H,5-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHHSNPHXBHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 4(3H)-quinazolinone with acetic anhydride to form 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate . This intermediate is then further reacted with various reagents to introduce the oxadiazole and thianyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, potassium acetate, and dimethyl sulfoxide (DMSO). Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and purity .
Major Products
The major products formed from these reactions include various quinazolinone and oxadiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, while the oxadiazole ring enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target’s dihydroquinazolinone distinguishes it from analogues with benzoxazine or isoxazole cores. This difference impacts electronic properties and target selectivity.
Pharmacological Profile: Compounds with dihydroquinazolinone (target) and benzoxazine are often explored for anticancer/anti-inflammatory roles, whereas oxadiazolidinones target microbial enzymes. The acetamide linkage is common across analogues, suggesting shared metabolic pathways (e.g., hydrolysis susceptibility).
Synthetic Complexity :
- The thian-4-yl substitution may require specialized precursors (e.g., thiane derivatives), increasing synthetic complexity compared to phenyl-substituted analogues .
Physicochemical and Pharmacokinetic Properties
Key Insights:
- Oxadiazole rings generally improve metabolic stability across analogues .
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide represents a novel hybrid structure that combines features of quinazoline and oxadiazole derivatives. These classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline moiety linked to an oxadiazole ring through a thian group, which may enhance its biological efficacy.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with quinazoline and oxadiazole derivatives. The specific activities of the compound include:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of oxadiazole enhances these effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antibacterial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Preliminary studies suggest that similar compounds exhibit antifungal activity, although specific data on this compound is limited.
Anticancer Studies
A study focusing on quinazoline derivatives reported that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways (e.g., PI3K/Akt) .
Antibacterial Activity
Research indicated that oxadiazole-containing compounds possess potent antibacterial properties. For instance, one study found that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against common bacterial strains . The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly increased antibacterial potency.
Antifungal Activity
While direct studies on the antifungal properties of the specific compound are scarce, related quinazoline and oxadiazole derivatives have shown promise against fungal pathogens, indicating potential for further investigation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
